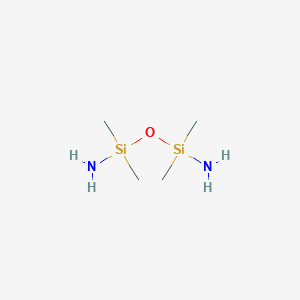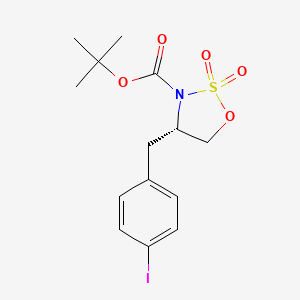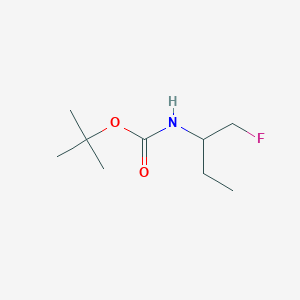
N-(2,2,Dimethyl-1-oxopropyl)-Amoxicillin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2,Dimethyl-1-oxopropyl)-Amoxicillin is a derivative of amoxicillin, a widely used antibiotic in the penicillin class. This compound is characterized by the addition of a 2,2-dimethyl-1-oxopropyl group to the amoxicillin molecule, which may alter its pharmacokinetic and pharmacodynamic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,Dimethyl-1-oxopropyl)-Amoxicillin typically involves the acylation of amoxicillin with 2,2-dimethyl-1-oxopropyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous monitoring: To ensure optimal reaction conditions and yield.
Purification: Using techniques such as crystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
N-(2,2,Dimethyl-1-oxopropyl)-Amoxicillin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted amides or esters.
科学研究应用
N-(2,2,Dimethyl-1-oxopropyl)-Amoxicillin has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of structural modifications on antibiotic activity.
Biology: Investigated for its potential to overcome bacterial resistance mechanisms.
Medicine: Explored for its enhanced pharmacokinetic properties and potential to treat resistant bacterial infections.
Industry: Used in the development of new antibiotic formulations and drug delivery systems.
作用机制
The mechanism of action of N-(2,2,Dimethyl-1-oxopropyl)-Amoxicillin is similar to that of amoxicillin. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. The addition of the 2,2-dimethyl-1-oxopropyl group may enhance its ability to penetrate bacterial cell walls or evade bacterial resistance mechanisms.
相似化合物的比较
Similar Compounds
Amoxicillin: The parent compound, widely used as an antibiotic.
Ampicillin: Another penicillin derivative with a broader spectrum of activity.
Cloxacillin: A penicillinase-resistant penicillin used to treat resistant bacterial infections.
Uniqueness
N-(2,2,Dimethyl-1-oxopropyl)-Amoxicillin is unique due to the structural modification that may enhance its pharmacokinetic properties and efficacy against resistant bacterial strains. This modification can potentially improve its stability, absorption, and distribution in the body compared to its parent compound, amoxicillin.
属性
分子式 |
C21H27N3O6S |
|---|---|
分子量 |
449.5 g/mol |
IUPAC 名称 |
6-[[2-(2,2-dimethylpropanoylamino)-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C21H27N3O6S/c1-20(2,3)19(30)23-12(10-6-8-11(25)9-7-10)15(26)22-13-16(27)24-14(18(28)29)21(4,5)31-17(13)24/h6-9,12-14,17,25H,1-5H3,(H,22,26)(H,23,30)(H,28,29) |
InChI 键 |
SEPXWAZZCPMULA-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C(C)(C)C)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12285530.png)
![2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride](/img/structure/B12285539.png)

![(1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12285546.png)
![(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride](/img/structure/B12285552.png)


![8-(3,4-Dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B12285573.png)

![4-Bromo-6-trityl-5,7-dihydropyrrolo[3,4-b]pyridine](/img/structure/B12285576.png)



![2-amino-2-(hydroxymethyl)propane-1,3-diol;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285600.png)
